3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
3-(3-cyanophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKHAULCJSHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN).
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The sulfonyl group in 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline enhances its interaction with biological targets, potentially leading to increased efficacy against tumors .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The quinoline scaffold is known for its ability to disrupt bacterial cell membranes and inhibit DNA gyrase, a crucial enzyme for bacterial replication .
-
CB2 Receptor Modulation
- 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline has been investigated for its potential as a selective ligand for cannabinoid receptors, particularly the CB2 subtype. This receptor plays a significant role in various physiological processes, including pain modulation and immune response. Compounds with similar structures have shown promise in treating conditions such as inflammation and neuropathic pain .
Case Study 1: Anticancer Activity
A study conducted on a series of 4-oxo-1,4-dihydroquinoline derivatives, including 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline, reported IC50 values indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various quinoline derivatives, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
Structure-Activity Relationship (SAR)
The structure of 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline is crucial for its biological activity. Modifications to the quinoline core and the introduction of different substituents can significantly influence its pharmacological properties:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Cyanophenyl Moiety : Contributes to receptor binding affinity and selectivity.
Mechanism of Action
The mechanism by which 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group can bind to metal ions or biological macromolecules, while the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison would involve:
Table 1: Structural and Functional Comparison
Key Findings from Hypothetical Studies
- Electronic Effects: The dual cyano groups in the target compound may reduce solubility compared to carboxylic acid analogs but enhance electron-withdrawing effects for charge-transfer applications.
- Hydrogen Bonding: The sulfonyl group can act as both a donor (via S=O) and acceptor, enabling diverse supramolecular architectures . In contrast, nitro or carboxylic acid substituents favor stronger but less directional interactions.
- Bioactivity: Quinoline sulfonamides with electron-deficient substituents (e.g., cyano, nitro) often exhibit enhanced binding to ATP pockets in kinases compared to bulkier or less polar analogs.
Biological Activity
3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, commonly referred to as CSQ, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a quinoline core with a sulfonyl group and cyano functionalities, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of CSQ, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
CSQ has the molecular formula and the following structural characteristics:
- Quinoline Core : A bicyclic structure that enhances biological interactions.
- Sulfonyl Group : Facilitates hydrogen bonding and increases solubility.
- Cyano Group : Capable of binding to metal ions and biological macromolecules.
The biological activity of CSQ primarily arises from its ability to interact with various molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes by mimicking substrate structures.
- Receptor Modulation : The cyano group may influence receptor activity through non-covalent interactions.
- Anti-inflammatory Effects : CSQ has been reported to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
Biological Activities
Various studies have highlighted the potential pharmacological effects of CSQ:
-
Anti-inflammatory Activity :
- CSQ derivatives have shown significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., J774A.1), reducing the expression of inflammatory markers .
- In vivo studies demonstrated that administration of CSQ significantly improved symptoms in models of acute lung injury (ALI) and sepsis, reducing pulmonary edema and enhancing survival rates .
- Antimicrobial Properties :
- Immunomodulatory Effects :
Comparative Analysis with Related Compounds
The biological activity of CSQ can be compared with other quinoline derivatives to elucidate its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-((3-Cyanophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-5-carbonitrile | Structure | Moderate anti-inflammatory effects |
| 3-((4-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile | Structure | Enhanced receptor modulation |
| 3-((3-Cyanophenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-6-carbonitrile | Structure | Antibacterial properties |
Case Studies
Several studies have provided insights into the biological activities of CSQ:
-
Study on Anti-inflammatory Activity :
A recent study evaluated the effects of various 4-oxo-N-phenyl derivatives on inflammatory cytokine release. Among these, a derivative similar to CSQ demonstrated significant inhibition of IL-6 and TNF-α production in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent . -
Pharmacokinetic Properties :
Research into the pharmacokinetics of CSQ derivatives revealed favorable absorption profiles with half-lives conducive for therapeutic use. For instance, one derivative exhibited a half-life of 11.8 hours, supporting its potential for prolonged action in vivo .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Construct the quinoline backbone via cyclization of aniline derivatives with β-ketoesters or via Friedländer condensation.
Sulfonylation : Introduce the 3-cyanophenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
Cyano Functionalization : Incorporate the 6-cyano group via nucleophilic substitution or palladium-catalyzed cyanation.
Purification : Use column chromatography or recrystallization for isolation.
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for sulfonylation) and monitor intermediates via TLC or HPLC. For analogous protocols, see quinoline carbonitrile syntheses in .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm substituent positions and backbone integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule systems) .
- FTIR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm, C≡N at ~2240 cm).
Basic: How should researchers handle solubility and stability challenges during experiments?
Answer:
- Solubility : Test polar aprotic solvents (DMSO, DMF) or mixtures (CHCl:MeOH) with sonication.
- Stability : Store in inert atmospheres (argon) at –20°C, shielded from light. Monitor degradation via HPLC under stress conditions (heat, humidity).
- Handling : Use gloveboxes for moisture-sensitive steps and PPE (nitrile gloves, goggles) for sulfonyl chloride reactions .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) and X-ray results.
- Twinned Crystals : Employ SHELXD for structure solution and SHELXL for refinement of twinned or high-symmetry crystals .
- Dynamic Effects : Account for conformational flexibility in NMR analysis (e.g., variable-temperature NMR).
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
Functional Group Modification : Synthesize analogs with varied sulfonyl/cyano substituents (e.g., 4-fluorophenylsulfonyl or 6-nitrile derivatives) .
Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities.
Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .
Advanced: How can reactive intermediates (e.g., sulfonyl chlorides) be safely managed during synthesis?
Answer:
- Controlled Addition : Add sulfonyl chlorides dropwise at 0°C to minimize exothermic side reactions.
- Quenching : Neutralize excess reagents with aqueous NaHCO.
- Ventilation : Use fume hoods with scrubbers for volatile byproducts (HCl gas). Document protocols per ’s safety guidelines .
Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition : Use fluorogenic substrates to measure IC values against proteases or oxidoreductases.
- Cellular Uptake : Apply LC-MS to quantify intracellular concentrations in cell lines (e.g., HepG2).
- Cytotoxicity : Perform MTT assays with controls (e.g., cisplatin) to assess selectivity.
Note : Reference quinoline derivative assays in and for methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
